1-(6-Chloropyridin-3-yl)cyclopropan-1-amine is a chemical compound with the molecular formula CHClN. It features a cyclopropane ring attached to a chlorinated pyridine moiety, specifically at the 3-position of the pyridine ring. The compound exhibits a unique structure that contributes to its potential applications in various fields, particularly in pharmaceuticals and agrochemicals. The presence of the chlorine atom enhances its reactivity and biological activity, making it an interesting subject for research and development.
Research indicates that 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine exhibits significant biological activity. Its structural features suggest potential applications in:
The specific biological mechanisms and efficacy of this compound require further investigation to fully understand its potential therapeutic applications.
The synthesis of 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine typically involves several steps:
These methods may vary based on specific laboratory conditions and desired yields.
1-(6-Chloropyridin-3-yl)cyclopropan-1-amine has several potential applications:
Research into these applications is ongoing, with an emphasis on optimizing efficacy and minimizing environmental impact.
Interaction studies involving 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine focus on its binding affinity to various biological targets. Investigations typically include:
These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.
Several compounds share structural similarities with 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine | CHClN | Chlorine at 2-position |
| 4-Dimethylaminopyridine | CHN | Strong nucleophile; used as a catalyst |
| N-[1-(6-chloropyridin-3-yl)methyl]pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide | CHClFN | Potential agrochemical with unique properties |
These compounds are studied for their distinct biological activities and synthetic pathways, contributing to a broader understanding of pyridine derivatives in medicinal chemistry.
1-(6-Chloropyridin-3-YL)cyclopropan-1-amine represents a structurally unique heterocyclic compound that combines a chlorinated pyridine ring system with a cyclopropane-bearing primary amine functionality [1]. This molecular architecture creates a compound of considerable interest in synthetic organic chemistry due to the inherent strain energy of the cyclopropane ring and the electronic properties imparted by the chloropyridine moiety [2] [3].
The molecular framework of 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine exhibits a distinctive structural arrangement characterized by the integration of two key cyclic components [1] [2]. The compound features a six-membered pyridine ring substituted with a chlorine atom at the 6-position and connected through the 3-position to a cyclopropane ring bearing a primary amine group [2] [3].
The molecular formula C₈H₉ClN₂ encompasses a molecular weight of 168.62 grams per mole, with an exact mass of 168.0454260 daltons [1]. The topological polar surface area measures 38.9 square angstroms, indicating moderate polarity characteristics suitable for biological interactions [1]. The compound contains eleven heavy atoms with one hydrogen bond donor and two hydrogen bond acceptors, contributing to its potential for intermolecular interactions [1].
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1-(6-chloropyridin-3-yl)cyclopropan-1-amine [1] [4]. This nomenclature precisely describes the structural arrangement where the cyclopropane ring is substituted at the 1-position with both an amine group and a 6-chloropyridin-3-yl substituent [1] [4].
The Chemical Abstracts Service registry number 1060811-72-4 provides unambiguous identification for this specific molecular structure [1] [2]. Alternative systematic names include cyclopropanamine, 1-(6-chloro-3-pyridinyl)- and 1-(6-Chloro-3-pyridinyl)cyclopropanamine, reflecting different nomenclature conventions while describing the identical molecular entity [1] [2].
The International Chemical Identifier string InChI=1S/C8H9ClN2/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2 and the corresponding International Chemical Identifier Key OQZPWQZTUHATOH-UHFFFAOYSA-N provide computer-readable representations of the molecular structure [1]. The Simplified Molecular Input Line Entry System notation C1CC1(C2=CN=C(C=C2)Cl)N offers a compact textual description of the molecular connectivity [1].
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉ClN₂ |
| Molecular Weight | 168.62 g/mol |
| Chemical Abstracts Service Registry Number | 1060811-72-4 |
| International Union of Pure and Applied Chemistry Name | 1-(6-chloropyridin-3-yl)cyclopropan-1-amine |
| International Chemical Identifier | InChI=1S/C8H9ClN2/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2 |
| International Chemical Identifier Key | OQZPWQZTUHATOH-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1CC1(C2=CN=C(C=C2)Cl)N |
The three-dimensional molecular architecture of 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine exhibits significant conformational constraints imposed by the cyclopropane ring geometry [5] [6]. The cyclopropane moiety adopts a planar triangular configuration with carbon-carbon-carbon bond angles constrained to approximately 60 degrees, substantially deviating from the ideal tetrahedral angle of 109.5 degrees [6] [7].
The carbon-carbon bonds within the cyclopropane ring demonstrate characteristic bent bonding patterns, where the inter-orbital angle measures approximately 104 degrees while the internuclear angle remains at 60 degrees [6]. This geometric arrangement results in significant ring strain energy estimated at approximately 28 kilocalories per mole, substantially weakening the cyclopropane carbon-carbon bonds compared to acyclic alkanes [7].
The pyridine ring maintains planarity with carbon-carbon and carbon-nitrogen bond angles of approximately 120 degrees, consistent with sp² hybridization [8] [9]. The aromatic system exhibits bond lengths characteristic of delocalized π-electron systems, with carbon-carbon distances measuring between 153-155 picometers and carbon-nitrogen bonds showing typical aromatic character [8].
The attachment point between the cyclopropane ring and the pyridine system occurs through a carbon-carbon bond connecting the tertiary carbon of the cyclopropane to the 3-position carbon of the pyridine ring [1] . This connection allows for potential conjugative interactions between the cyclopropane σ-bonds and the pyridine π-system, influencing the overall electronic distribution within the molecule [5] [11].
Conformational analysis reveals that the primary amine group adopts a tetrahedral geometry around the nitrogen atom, with the lone pair of electrons occupying one of the four tetrahedral positions [12] [13]. The nitrogen inversion barrier for this tertiary carbon-substituted primary amine is expected to be relatively low, allowing for rapid interconversion between conformational states [13].
| Structural Component | Bond Type/Characteristics | Electronic Effects |
|---|---|---|
| Cyclopropane Ring | Bent carbon-carbon bonds, high ring strain (~28 kcal/mol) | High s-character (~33%), electron-withdrawing |
| Pyridine Ring | Aromatic π-system, sp² hybridization | π-electron delocalization, electron-deficient |
| Carbon-Nitrogen Bond (ring to amine) | sp³-sp² hybridization, ~1.47 Å length | Conjugation with aromatic system |
| Carbon-Chlorine Bond | Carbon-chlorine polar covalent, ~1.75 Å length | Inductive electron withdrawal (-I effect) |
| Primary Amine Group | sp³ hybridized nitrogen, lone pair available | Nucleophilic center, basic character |
The spectroscopic characterization of 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine provides detailed insights into its molecular structure and electronic properties through multiple analytical techniques [14] [15]. The compound exhibits distinctive spectroscopic signatures arising from the unique combination of aromatic pyridine, strained cyclopropane, and primary amine functionalities [15] [16].
The proton Nuclear Magnetic Resonance spectrum of 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine exhibits characteristic chemical shift patterns reflecting the diverse electronic environments within the molecule [14] [17]. The aromatic protons of the pyridine ring appear in the downfield region between 7.2 and 8.5 parts per million, with the H-2 proton (ortho to nitrogen) displaying the most downfield shift due to the deshielding effect of the electronegative nitrogen atom [14] [8].
The pyridine H-4 and H-5 protons exhibit chemical shifts in the 7.2-7.8 parts per million range, influenced by the electron-withdrawing effects of both the nitrogen atom and the chlorine substituent [17] [8]. The chlorine atom at the 6-position exerts an inductive electron-withdrawing effect, contributing to the deshielding of neighboring aromatic protons [18] [19].
The cyclopropane methylene protons appear as a characteristic multiplet in the upfield region between 1.0 and 1.2 parts per million [14] [5]. These protons experience significant shielding due to the high s-character of the cyclopropane carbon-hydrogen bonds, which is a consequence of the bent bonding in the strained three-membered ring [6] [11].
The primary amine protons typically appear as a broad signal between 1.5 and 3.0 parts per million, with the exact chemical shift depending on solvent conditions and exchange rates [14] [12]. The broadening of this signal results from rapid exchange with protic solvents and potential quadrupolar relaxation effects [14].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the distinct chemical shifts of different carbon environments [14] [17]. The aromatic carbons of the pyridine ring exhibit chemical shifts between 120 and 160 parts per million, with the carbon bearing the chlorine substituent appearing at the most downfield position due to the electronegative chlorine atom [17] [18].
The quaternary carbon of the cyclopropane ring connected to both the amine group and the pyridine ring displays a characteristic chemical shift around 40-50 parts per million [14] [5]. The remaining cyclopropane methylene carbons appear in the upfield region between 10 and 20 parts per million, reflecting the unique electronic environment of the strained ring system [5] [11].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Structural Assignment |
|---|---|---|
| ¹H Nuclear Magnetic Resonance: Pyridine H-2 | δ 8.0-8.5 ppm | Proton ortho to pyridine nitrogen |
| ¹H Nuclear Magnetic Resonance: Pyridine H-4,5 | δ 7.2-7.8 ppm | Aromatic protons meta/para to nitrogen |
| ¹H Nuclear Magnetic Resonance: Cyclopropyl CH₂ | δ 1.0-1.2 ppm | Methylene protons of cyclopropane ring |
| ¹H Nuclear Magnetic Resonance: Primary amine | δ 1.5-3.0 ppm | Amine hydrogen atoms (exchange-dependent) |
| ¹³C Nuclear Magnetic Resonance: Aromatic carbons | δ 120-160 ppm | Pyridine ring carbon framework |
| ¹³C Nuclear Magnetic Resonance: Cyclopropyl carbons | δ 10-50 ppm | Cyclopropane ring carbon atoms |
The infrared absorption spectrum of 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine displays characteristic vibrational bands corresponding to the various functional groups present in the molecule [15] [16]. The primary amine nitrogen-hydrogen stretching vibrations appear as medium-intensity broad bands in the 3550-3250 wavenumber region, typically manifesting as two distinct peaks due to symmetric and asymmetric stretching modes [15] [16].
The aromatic carbon-hydrogen stretching vibrations of the pyridine ring system occur in the 3100-3000 wavenumber range, appearing as medium to weak intensity sharp bands [16] [8]. These absorptions reflect the sp² hybridization of the aromatic carbon atoms and provide fingerprint information about the substitution pattern of the pyridine ring [16] [19].
Aliphatic carbon-hydrogen stretching vibrations from the cyclopropane methylene groups manifest in the 2990-2850 wavenumber region [15] [16]. The high s-character of the cyclopropane carbon-hydrogen bonds, resulting from the bent bonding geometry, influences the exact frequencies and intensities of these absorptions [6] [11].
The aromatic carbon-carbon stretching vibrations appear in the 1625-1440 wavenumber region as variable intensity bands [16] [8]. These vibrations are often partially obscured within the fingerprint region but provide important structural information about the pyridine ring system and the effects of chlorine substitution [16] [19].
Aromatic carbon-hydrogen bending vibrations occur in the 900-680 wavenumber range as strong intensity bands, providing characteristic fingerprint information about the substitution pattern and electronic effects within the pyridine ring [16] [8]. The position and intensity of these bands are influenced by the electron-withdrawing effects of the chlorine substituent and the electron-donating properties of the cyclopropylamine substituent [18] [19].
The ultraviolet-visible absorption spectrum exhibits characteristic electronic transitions arising from the pyridine chromophore [20] [18]. The primary absorption maximum occurs around 260-280 nanometers, corresponding to π→π* transitions within the aromatic ring system [20] [21]. These transitions are influenced by the electronic effects of both the chlorine substituent and the cyclopropylamine group [18] [21].
Additional absorption features appear in the 210-230 nanometer region, attributed to n→π* transitions involving the lone pairs of electrons on the nitrogen atoms [20] [21]. The intensity and exact position of these transitions provide information about the electronic environment and potential intermolecular interactions of the nitrogen centers [20] [18].
| Spectroscopic Method | Key Absorption/Signal Regions | Structural Information |
|---|---|---|
| Infrared Spectroscopy | 3550-3250 cm⁻¹ (N-H stretch), 3100-3000 cm⁻¹ (aromatic C-H), 2990-2850 cm⁻¹ (aliphatic C-H), 1625-1440 cm⁻¹ (aromatic C=C), 900-680 cm⁻¹ (aromatic C-H bend) | Primary amine N-H stretching, aromatic and aliphatic C-H bonds, pyridine ring vibrations |
| Nuclear Magnetic Resonance | ¹H Nuclear Magnetic Resonance: δ 8.0-8.5 ppm (pyridine H-2), 7.2-7.8 ppm (pyridine H-4,5), 1.0-1.2 ppm (cyclopropyl CH₂); ¹³C Nuclear Magnetic Resonance: aromatic carbons 120-160 ppm, cyclopropyl carbons 10-20 ppm | Aromatic proton chemical shifts, cyclopropyl ring protons, carbon framework |
| Ultraviolet-Visible | λmax ~260-280 nm (π→π* transitions), λmax ~210-230 nm (n→π* transitions) | Electronic transitions in pyridine chromophore, n→π* transitions from nitrogen lone pairs |
| Mass Spectrometry | m/z 168 [M]⁺, 133 [M-Cl]⁺, 91 [cyclopropylamine]⁺ | Molecular ion peak, fragmentation patterns revealing structural features |
Electron withdrawal by the ring nitrogen renders chlorine at the 6-position strongly electrophilic, enabling direct carbon–nitrogen bond formation.
| Representative entry | Nitrogen source | Catalyst / base | Medium & temperature | Isolated yield | Reference |
|---|---|---|---|---|---|
| A | Dimethylamine released in-situ from dimethylformamide | Sodium tert-butoxide | Water, one hundred forty degrees Celsius, twelve hours | ninety-nine percent | [1] |
| B | Primary alkylamines | Nickel bis(diphenylphosphino)ferrocene complex with sodium tert-butoxide | Toluene, one hundred degrees Celsius, twenty-four hours | eighty-five percent | [2] |
| C | Secondary amines | Palladium tri-adamantylphosphine complex with triethylamine, water assisted | Toluene–water (one to four), eighty degrees Celsius, twenty-four hours | ninety-two percent | [3] |
| D | Piperidine (solvent-free) | No catalyst; high-pressure flow reactor | Neat substrate, two hundred eighty degrees Celsius, two minutes residence | eighty percent | [4] |
Key findings
| Method | Substrate class | Metal source | Carbene precursor | Typical yield | Reference |
|---|---|---|---|---|---|
| Intramolecular aminocyclopropanation | Vinyl halide tethered to amine | Palladium dichloride with norbornene relay (Catellani sequence) | Internal alkene – titanium diazo ester | seventy–eighty percent | [5] |
| Alkynyl-cyclopropanation | Cycloheptatriene derivative | Rhodium(II) carboxylate | Alkynyl diazo ketone (decarbenation) | seventy-five percent | [6] |
| Kulinkovich–de Meijere nitrile contraction | 6-Chloropyridine-3-carbonitrile | Titanium isopropoxide with ethylmagnesium bromide | None (Grignard reagent) | sixty-seventy percent | [7] |
Observations
Visible-light excitation of nucleophilic carbenes generated from diazo compounds adds stereospecifically across olefins, affording bicyclic cyclopropanes in up to ninety-four percent yield under catalyst-free conditions [8]. Simmons–Smith zinc–copper carbenoids remain the benchmark for unactivated alkenes, giving eighty-plus percent yields and high trans-selectivity [9].
Hammett correlation studies on pyridine-catalysed hydrolyses show linear free-energy relationships between electron-withdrawing substituents and transition-state charge development [10]. Applying these parameters to chlorine displacement predicts rate enhancement in polar, hydrogen-bond-donating solvents – confirmed experimentally by a twelve-fold increase when dimethylformamide is replaced with water at identical base loading [11].
Continuous-flow calorimetry indicates that the uncatalysed high-temperature amination in neat substrate is dominated by convectional heat removal; energy balances reveal a volumetric heat production of twenty-two kilojoules per litre, readily managed by micro-channel reactors with overall heat-transfer coefficients above one thousand watts per square metre kelvin [12].
The reaction stream exiting a high-temperature flow unit contains product, excess amine, and tert-butanol by-product. Counter-current extractive crystallisation in dilute hydrochloric acid selectively captures the cyclopropylamine hydrochloride salt, achieving ninety-nine point five percent purity after a single crystallisation cycle [13]. Final free-base liberation with aqueous sodium hydroxide and vacuum distillation supplies material that meets residual-metal specification (< five parts per million palladium, < three parts per million nickel) [14] [15].
Purity assurance
| Parameter | Specification | Achieved value | Analytical method | Reference |
|---|---|---|---|---|
| Assay | ≥ 99% | 99.6% | Quantitative proton nuclear magnetic resonance | [16] |
| Palladium | ≤ 5 ppm | < 1 ppm | Inductively coupled plasma mass spectrometry | [3] |
| Nickel | ≤ 3 ppm | < 0.5 ppm | Inductively coupled plasma mass spectrometry | [2] |